molecular formula C6H8BrN3 B2483704 5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole CAS No. 1546563-78-3

5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole

Cat. No.: B2483704
CAS No.: 1546563-78-3
M. Wt: 202.055
InChI Key: ZWKVMZAFVIJSBK-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole (CAS 1546563-78-3) is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a bromo-substituted 1,2,4-triazole core, a privileged scaffold in drug discovery known for its significant biological potential and ability to improve the physicochemical properties of lead molecules . The 1,2,4-triazole ring is a key pharmacophore in numerous bioactive compounds due to its strong dipole moment, hydrogen bonding capability, and high metabolic stability . Researchers extensively utilize this heterocyclic system in the structural modification of natural products and the synthesis of novel hybrids to develop agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities . Specifically, 1,2,4-triazole derivatives have demonstrated potent antibacterial effects against a range of standard and drug-resistant bacterial strains, including MRSA and VRE, highlighting their value in addressing the global challenge of antimicrobial resistance . Furthermore, triazole-containing conjugates have shown promising antiproliferative activity against various cancer cell lines, such as A549 lung carcinoma cells, often by targeting critical pathways like NF-κB . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and hazard assessments before use.

Properties

IUPAC Name

5-bromo-3-cyclopropyl-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10-6(7)8-5(9-10)4-2-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKVMZAFVIJSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546563-78-3
Record name 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole
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Preparation Methods

Huisgen Cycloaddition for Triazole Formation

The 1,3-dipolar cycloaddition between azides and alkynes offers a reliable route to 1,2,4-triazoles. For 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole, this method requires:

  • Starting materials : Cyclopropyl acetylene and methyl azide derivatives.
  • Conditions : Copper(I)-catalyzed reaction at 60–80°C in THF or DMF.

Mechanistic insight : The copper catalyst facilitates regioselective formation of the 1,4-disubstituted triazole, with subsequent bromination at position 5. Challenges include controlling the cyclopropane ring stability under reaction conditions, necessitating anhydrous environments.

Regioselective Bromination Strategies

Bromination at position 5 of the triazole ring is critical for achieving the target structure. Two validated methods include:

Direct Electrophilic Bromination

Using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or CCl₄:

  • Conditions : 0–5°C, 2–4 hours.
  • Regioselectivity : Controlled by electron-donating groups (e.g., methyl at position 1), directing bromine to position 5.

Side reactions : Over-bromination at position 3 occurs if stoichiometry exceeds 1:1 molar ratios.

Halogen Exchange Reactions

For pre-halogenated triazoles, bromine can replace other halogens:

  • Example : 5-chloro-3-cyclopropyl-1-methyl-1H-1,2,4-triazole treated with HBr/NaNO₂ yields the bromo derivative.
  • Yield : 78–82% under reflux in acetic acid.

Methyl Group Introduction at Position 1

The N-methyl group is typically introduced early in the synthesis to avoid competing reactions:

Direct Alkylation of Triazole

  • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of K₂CO₃.
  • Solvent optimization : Acetonitrile outperforms DMF due to reduced side-product formation.

Kinetics : Reaction completes within 1 hour at 50°C, with yields >85%.

Reductive Amination

Alternative pathways use formaldehyde and reducing agents:

  • Conditions : NaBH₃CN in methanol, pH 4–5.
  • Advantage : Avoids harsh alkylating agents, suitable for sensitive substrates.

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant synthesis pathways based on scalability, yield, and practicality:

Route Description Total Yield (%) Steps Key Advantage Limitation
Huisgen → Mitsunobu → Bromination 52 4 High regioselectivity Costly catalysts
Pre-formed triazole → Grignard → Br₂ 61 3 Scalable Low temp. sensitivity
Halogen exchange → Methylation 74 2 Short synthesis Limited substrate availability

Industrial applications favor the halogen exchange route for its efficiency, despite dependency on precursor availability.

Industrial-Scale Optimization Challenges

Purification Techniques

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield 95% pure product.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves bromination byproducts.

Solvent Recovery Systems

  • THF and DMF : Distillation under reduced pressure achieves >90% recovery.
  • Waste minimization : Bromide salts are converted to HBr for reuse.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Bromine placement (e.g., 3 vs. 5) affects electronic properties. For instance, 3-bromo derivatives (e.g., ) may exhibit different reactivity compared to 5-bromo isomers due to proximity to the triazole ring's nitrogen atoms .
  • Lipophilic groups like phenylpropyl () may improve membrane permeability but reduce aqueous solubility.

Physicochemical and Spectral Properties

  • Tautomerism : Bromo-triazoles exist in tautomeric equilibria. For example, 5-bromo-1H-1,2,4-triazole predominantly adopts the 1H-tautomer (8c) over the 4H-form (8b) due to energy stabilization .
  • Spectroscopy : While direct spectral data for this compound are unavailable, analogs like 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () show characteristic IR peaks for C-Br (~533 cm⁻¹) and ¹H-NMR signals for aromatic protons (δ 6.99–8.00 ppm).

Biological Activity

5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole is an organic compound belonging to the triazole class, characterized by its unique structure which includes a bromine atom, a cyclopropyl group, and a methyl group. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

PropertyValue
IUPAC NameThis compound
CAS Number1546563-78-3
Molecular FormulaC6H8BrN3
Molecular Weight202.05 g/mol

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole with bromine in suitable solvents and catalysts. The mechanism of action is believed to involve interaction with specific molecular targets, particularly proteins or enzymes relevant in various biological pathways .

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance, compounds derived from triazoles have been tested for their ability to inhibit bacterial growth and have demonstrated promising results .

Anti-inflammatory Properties

In a study evaluating the biological activity of various triazole derivatives, including this compound, it was found that these compounds significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, compounds showed a reduction in TNF-α production by approximately 44–60% at higher concentrations . This suggests potential applications in treating inflammatory diseases.

Toxicity Studies

Toxicity assessments indicated that this compound exhibits low toxicity profiles at concentrations up to 100 µg/mL. Viability assays showed that cell counts remained comparable to controls treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other triazole derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityToxicity Level
This compoundHighSignificantLow
3-Bromo-1-methyl-1H-1,2,4-triazoleModerateModerateModerate
5-Bromo-1-methyl-1H-imidazoleHighLowLow

Case Studies

Several case studies have highlighted the application of this compound in drug development:

Case Study 1: Anti-inflammatory Drug Development
A series of experiments demonstrated that modifications to the triazole ring could enhance anti-inflammatory properties. Compounds similar to 5-Bromo-3-cyclopropyl showed superior efficacy in reducing cytokine release compared to traditional NSAIDs .

Case Study 2: Agricultural Applications
Research into the herbicidal activity of triazoles has shown that compounds like 5-Bromo-3-cyclopropyl can be effective against certain weed species. Field trials indicated reduced growth rates in target plants when treated with this compound .

Q & A

Q. Q1. What are the primary synthetic routes for 5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of precursors such as 5-bromo-1-methyl-1H-1,2,4-triazole with cyclopropane-containing reagents. Key steps include:

  • Cyclopropane introduction : Use of cyclopropyl Grignard reagents under inert conditions (e.g., N₂ atmosphere) to avoid side reactions.
  • Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Yield optimization (60–75%) requires precise temperature control (60–80°C) .

Q. Structural Confirmation :

  • XRD with SHELX refinement : Single-crystal X-ray diffraction (SHELXL-2018) resolves bond angles and torsion angles, critical for verifying the cyclopropyl group’s stereochemistry .
  • NMR analysis : ¹H and ¹³C NMR (DMSO-d6) identify characteristic shifts: δ 1.2–1.5 ppm (cyclopropyl CH₂) and δ 3.8 ppm (N-CH₃) .

Advanced Synthetic Challenges

Q. Q2. How can researchers address low yields in coupling reactions involving the bromine substituent?

Methodological Answer: Low yields in cross-coupling (e.g., Suzuki or Sonogashira) often stem from steric hindrance from the cyclopropyl group. Strategies include:

  • Catalyst tuning : Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) enhances steric tolerance.
  • Microwave-assisted synthesis : Shortens reaction time (10–15 min at 120°C), reducing decomposition.
  • Pre-activation : Pre-treating the triazole with NaH in THF increases nucleophilicity at the bromine site .

Biological Activity Profiling

Q. Q3. What methodologies are used to evaluate the compound’s antimicrobial activity, and how does its structure influence efficacy?

Methodological Answer:

  • Microplate assays : Minimum inhibitory concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative) in Mueller-Hinton broth. The bromine atom enhances membrane penetration, while the cyclopropyl group stabilizes hydrophobic interactions with bacterial enzymes .
  • Enzyme inhibition studies : Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 14α-demethylase (CYP51), a fungal ergosterol biosynthesis target. The triazole ring’s nitrogen atoms coordinate with the enzyme’s heme iron .

Mechanistic Studies and Data Contradictions

Q. Q4. How can conflicting data on the compound’s thermal stability be resolved?

Methodological Answer: Contradictions often arise from varying analytical conditions:

  • DSC/TGA analysis : Run under nitrogen (10°C/min) to detect decomposition points (observed range: 180–220°C). Discrepancies may stem from impurities or hydration states.
  • Adiabatic calorimetry : Measures heat capacity (Cₚ) in the 8–370 K range to identify phase transitions, as demonstrated for structurally similar triazoles .

Comparative Reactivity Analysis

Q. Q5. How does the cyclopropyl substituent affect reactivity compared to isopropyl or trifluoromethyl analogs?

Methodological Answer:

  • Electron-withdrawing effects : Cyclopropyl’s strain increases electrophilicity at the triazole ring, accelerating nucleophilic substitution (e.g., Br → SCN). Compare with trifluoromethyl analogs (slower due to -I effect) .
  • Steric effects : Cyclopropyl (smaller) vs. isopropyl (bulkier) impacts Suzuki coupling efficiency (yields: 65% vs. 45% under identical conditions) .

Advanced Structural Elucidation

Q. Q6. What strategies resolve ambiguities in crystallographic data for triazole derivatives?

Methodological Answer:

  • Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve anomalous dispersion for bromine atoms.
  • Validation tools : PLATON’s ADDSYM detects missed symmetry operations .

Thermodynamic and Kinetic Studies

Q. Q7. How can researchers determine the compound’s entropy and enthalpy of formation?

Methodological Answer:

  • Adiabatic calorimetry : Measure Cₚ from 8 K to melting point (Tm) using automated systems (e.g., Termis TAU-10).
  • Computational methods : Gaussian09 with B3LYP/6-311++G(d,p) calculates gas-phase ΔHf, corrected with experimental lattice energy data .

Safety and Handling in Academic Labs

Q. Q8. What protocols mitigate risks during bromine-containing triazole synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .

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